3-Benzoyl-1,2-thiazole
Overview
Description
3-Benzoyl-1,2-thiazole is a chemical compound with the molecular weight of 189.24 . It is an oil-like substance and is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 3-Benzoyl-1,2-thiazole, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1,2-thiazole is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis
Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis
3-Benzoyl-1,2-thiazole is an oil-like substance .Scientific Research Applications
Antioxidant Activity
Thiazole-based compounds, including 3-Benzoyl-1,2-thiazole, have been found to exhibit significant antioxidant activity . They can modulate the activity of many enzymes involved in metabolism . For instance, some synthesized thiazole-based Schiff base compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
Antibacterial Activity
Thiazole-based compounds have demonstrated antibacterial properties . For example, some synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli .
Antifungal Activity
Thiazole-based compounds have also shown antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-Inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Antiviral Activity
Thiazole-based compounds have been found to exhibit antiviral properties . This suggests their potential use in the development of antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole-based compounds have been found to exhibit antitumor or cytotoxic properties . This suggests their potential use in the development of anticancer drugs.
Neuroprotective Activity
Thiazole-based compounds have been found to exhibit neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative diseases.
Enzyme Modulation
Thiazole-based compounds, including 3-Benzoyl-1,2-thiazole, can modulate the activity of many enzymes involved in metabolism . This suggests their potential use in the regulation of metabolic processes.
Mechanism of Action
Target of Action
3-Benzoyl-1,2-thiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The interaction of 3-Benzoyl-1,2-thiazole with its target, DprE1, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death
Biochemical Pathways
The primary biochemical pathway affected by 3-Benzoyl-1,2-thiazole is the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, 3-Benzoyl-1,2-thiazole disrupts the production of arabinogalactan, leading to a weakened cell wall and ultimately, bacterial death .
Result of Action
The primary result of 3-Benzoyl-1,2-thiazole’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DprE1 enzyme, 3-Benzoyl-1,2-thiazole disrupts the synthesis of arabinogalactan, leading to a weakened bacterial cell wall and ultimately, bacterial death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl(1,2-thiazol-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZOPDRCVGRSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1,2-thiazole | |
CAS RN |
1870903-20-0 | |
Record name | 3-benzoyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.